molecular formula C17H20N2O B2817294 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL CAS No. 188879-36-9

1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL

Numéro de catalogue B2817294
Numéro CAS: 188879-36-9
Poids moléculaire: 268.36
Clé InChI: LDUXAULZICUOCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL” is a chemical compound with the molecular formula C17H20N2O . It is a pale-yellow to yellow-brown solid . This compound is used in various scientific and industrial applications .


Molecular Structure Analysis

The InChI code for “1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL” is 1S/C17H20N2O/c20-17(16-7-4-10-18-13-16)8-11-19(12-9-17)14-15-5-2-1-3-6-15/h1-7,10,13,20H,8-9,11-12,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL” is a pale-yellow to yellow-brown solid . It has a molecular weight of 268.36 . The compound should be stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

  • Alternative Synthesis Routes : A scalable synthesis of a related compound, (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been developed, showcasing the potential for efficient and scalable production methods in pharmaceutical chemistry (Young et al., 2012).
  • Functionalized Pyridines : Research on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines demonstrates the versatility of pyridine derivatives in creating structurally diverse molecules with potential for varied biological activities (Mekheimer et al., 1997).
  • Arylation of Azoles : A method for preparing 3- and 4-(1H-azol-1-yl)piperidines through arylation of azoles, extending to benzo analogues, highlights the broad applicability of this compound in synthesizing heterocyclic compounds (Shevchuk et al., 2012).

Structural and Electronic Properties

  • Crystal Structures and Anticonvulsant Activity : The crystal structures of several anticonvulsant compounds, including derivatives of 1-Benzyl-4-(pyridin-3-yl)piperidin-4-ol, were solved, providing insight into the relationship between molecular structure and pharmacological activity (Georges et al., 1989).

Pharmaceutical Chemistry

  • Anticonvulsant Drug Structures : The structural and electronic properties of various anticonvulsant drugs, including those related to 1-Benzyl-4-(pyridin-3-yl)piperidin-4-ol, have been studied to understand their mode of action and to design new therapeutic agents (Georges et al., 1989).

Crystallography and Molecular Modeling

  • Crystal and Molecular Structures : Investigations into the crystal and molecular structures of related compounds provide foundational knowledge for the development of new materials and drugs, revealing how molecular orientation and interactions influence physical and chemical properties (Pfaffenrot et al., 2012).

Safety and Hazards

The safety information available indicates that “1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Piperidine derivatives, including “1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL”, have significant potential in the field of drug discovery due to their wide range of pharmacological activities . Future research may focus on exploring these activities further and developing new therapeutic applications for these compounds.

Propriétés

IUPAC Name

1-benzyl-4-pyridin-3-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(16-7-4-10-18-13-16)8-11-19(12-9-17)14-15-5-2-1-3-6-15/h1-7,10,13,20H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUXAULZICUOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CN=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(α) A solution of 16.7 g (106 mmol) of 3-bromo-pyridine in 200 ml of tert-butyl methyl ether was cooled to -75° C. Thereto there was added dropwise within 45 minutes a solution of 66 ml (106 mmol) of n-butyllithium (1.6M in hexane) and the mixture was stirred at -75° C. for one hour. Subsequently, a solution of 10.0 g (52.8 mmol) of 1-benzyl-4-piperidone in 50 ml of tert-butyl methyl ether was added dropwise at -70° C. to -75° C. and thereafter the mixture was stirred for 2 hours. Subsequently, the mixture was left to warm to room temperature. Thereafter, it was hydrolyzed with 50 ml of water and extracted with 100 ml of ethyl acetate. The organic phase was dried over magnesium sulphate and finally the solvent was evaporated under reduced pressure, with the product beginning to separate. From the evaporated mother liquor there were isolated by crystallization from a mixture of ethyl acetate and hexane a further 1.9 g, so that a total of 8.4 g (60% of theory) of 1'-benzyl-2',3',5',6'-tetrahydro-1'H-[3,4']bipyridinyl-4'-ol were obtained as a colourless solid; MS: 268 (M+H)+.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(Apparatus: 1 I three-necked flask with nitrogen balloon) Magnesium (5.7 g) was initially introduced into anhydrous ether (125 ml), 1,1-dibromoethane (0.5 g) and isopropyl chloride (17.3 ml) were added dropwise and the mixture was stirred for 15 min to initiate the magnesium. A solution of 3-bromopyridine (25 g) in anhydrous tetrahydrofuran (400 ml) was added dropwise at 40° C. over the course of 20 min and the mixture was then refluxed for 2 h. A solution of 1-benzylpiperidin-4-one (30 g) in anhydrous tetrahydrofuran (100 ml) was finally added dropwise at 40° C. over the course of 20 min and the mixture was stirred at room temperature overnight. Thin layer chromatography control: 10% methanol in chloroform. The reaction mixture was hydrolysed with water (50 ml) at 0° C. and filtered over Celite. Extraction was carried out with methylene chloride (2×100 ml) and the combined organic phases were washed with water (50 ml), dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (Alox neutral) with 5% methanol in chloroform. Yield: 8.2 g (19%)
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
17.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
30 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.